

A Comparative Guide to the Regulatory Landscape of Rebaudioside I

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Compound of Interest

Compound Name: *Rebaudioside I*

Cat. No.: *B3027040*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regulatory status, safety data, and metabolic pathways of **Rebaudioside I** (Reb I), a high-purity steviol glycoside sweetener. Data is presented in a clear, comparative format to assist researchers and professionals in the fields of food science and drug development.

Global Regulatory Status of Steviol Glycosides

Rebaudioside I is a steviol glycoside derived from the leaves of the *Stevia rebaudiana* Bertoni plant. Its regulatory approval is generally encompassed within the broader category of "steviol glycosides." Key regulatory bodies across the globe have established an Acceptable Daily Intake (ADI) for steviol glycosides, expressed as steviol equivalents, based on extensive toxicological data.

Regulatory Body	Jurisdiction	Acceptable Daily Intake (ADI)	Purity Specification for Steviol Glycoside Preparations	Specific Status of Rebaudioside I
JECFA (Joint FAO/WHO Expert Committee on Food Additives)	International Standard	4 mg/kg body weight/day (expressed as steviol)[1]	≥ 95% total steviol glycosides on the dried basis[1][2][3]	Included within the group ADI for steviol glycosides.
FDA (Food and Drug Administration)	United States	The FDA has not objected to GRAS notices for high-purity (≥95%) steviol glycosides. The ADI established by JECFA is referenced.[4]	≥ 95% minimum purity for the named steviol glycoside(s).[4][5]	Rebaudioside I has been the subject of a GRAS (Generally Recognized as Safe) notice (GRN 1106) to which the FDA had "no questions," for use as a general-purpose sweetener.[5]
EFSA (European Food Safety Authority)	European Union	4 mg/kg body weight/day (expressed as steviol)	≥ 95% of the sum of eleven named steviol glycosides.	Permitted for use as a food additive (E 960) within the broader category of steviol glycosides.
FSANZ (Food Standards Australia New Zealand)	Australia & New Zealand	References the ADI established by JECFA.	Consistent with JECFA specifications.	Permitted for use as a food additive, included under the food additive code

960 for steviol
glycosides.

Health Canada	Canada	References the ADI established by JECFA.	Must meet the specifications of the Food Chemicals Codex (FCC) or JECFA.[6]	Permitted for use as a sweetener within the list of permitted steviol glycosides.[6][7]
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Comparative Purity Specifications

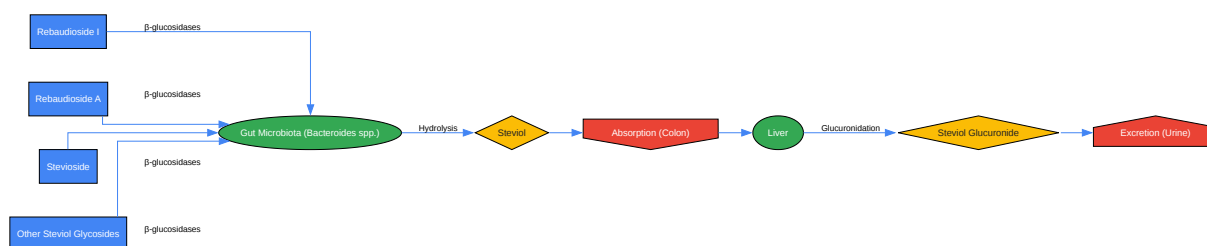
The purity of steviol glycoside preparations is a critical factor for regulatory approval. The general requirement across major regulatory bodies is a minimum of 95% total steviol glycosides.

Steviol Glycoside	Purity Specification	Regulatory Body Reference
Rebaudioside I	≥ 95% Rebaudioside I[5]	FDA (GRAS Notice 1106)
Rebaudioside A	≥ 95% Rebaudioside A[6]	Health Canada, FDA
Rebaudioside D	≥ 95% Rebaudioside D	FDA (GRAS Notices)
Rebaudioside M	≥ 95% Rebaudioside M	Health Canada, FDA
Steviol Glycoside Mixtures	≥ 95% total of specified steviol glycosides[1][2][3]	JECFA, EFSA

Metabolism of Steviol Glycosides

Steviol glycosides, including **Rebaudioside I**, are not absorbed intact in the upper gastrointestinal tract. They are metabolized by the gut microbiota in the colon. The common metabolic pathway involves the enzymatic hydrolysis of the glucose units from the steviol backbone, resulting in the formation of steviol. Steviol is then absorbed, metabolized in the liver to steviol glucuronide, and subsequently excreted in the urine.[8][9][10]

Metabolic Pathway of Steviol Glycosides



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Caption: Metabolic pathway of steviol glycosides in humans.

Experimental Protocols for Key Safety Studies

The safety of steviol glycosides has been established through a comprehensive set of toxicological studies. Due to the common metabolic pathway, a read-across approach is often applied, where data from studies on one steviol glycoside (e.g., Rebaudioside A) can support the safety of others.

Subchronic Oral Toxicity Study (90-Day) - Based on OECD Guideline 408

A 90-day oral toxicity study is a key component of the safety assessment. The following is a representative protocol for a study on a steviol glycoside like Rebaudioside A.

- Test System: Sprague-Dawley rats.

- Administration: The test substance is administered daily via the diet at various concentrations.
- Dose Levels: Typically includes a control group and at least three dose levels. For Rebaudioside A, studies have used dietary concentrations up to 50,000 ppm.[\[11\]](#)[\[12\]](#)
- Observations:
 - Clinical Observations: Daily checks for signs of toxicity.
 - Body Weight and Food Consumption: Measured weekly.
 - Ophthalmology: Examined prior to the study and at termination.
 - Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a comprehensive range of parameters.
 - Urinalysis: Conducted at termination.
- Pathology:
 - Gross Necropsy: All animals are subjected to a full gross necropsy.
 - Organ Weights: Key organs are weighed.
 - Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if treatment-related effects are observed in the high-dose group.
- Endpoint Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined. For Rebaudioside A, the NOAEL in a 13-week study in rats was determined to be 50,000 ppm, which corresponds to approximately 4161 and 4645 mg/kg body weight/day in male and female rats, respectively.[\[12\]](#)

Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 uvrA).[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Method:
 - The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[\[13\]](#)[\[14\]](#)
 - The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).[\[13\]](#)
 - The plates are incubated for 48-72 hours.
- Endpoint Analysis: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control. Studies on Rebaudioside A have shown it to be non-mutagenic in the Ames test.[\[16\]](#)

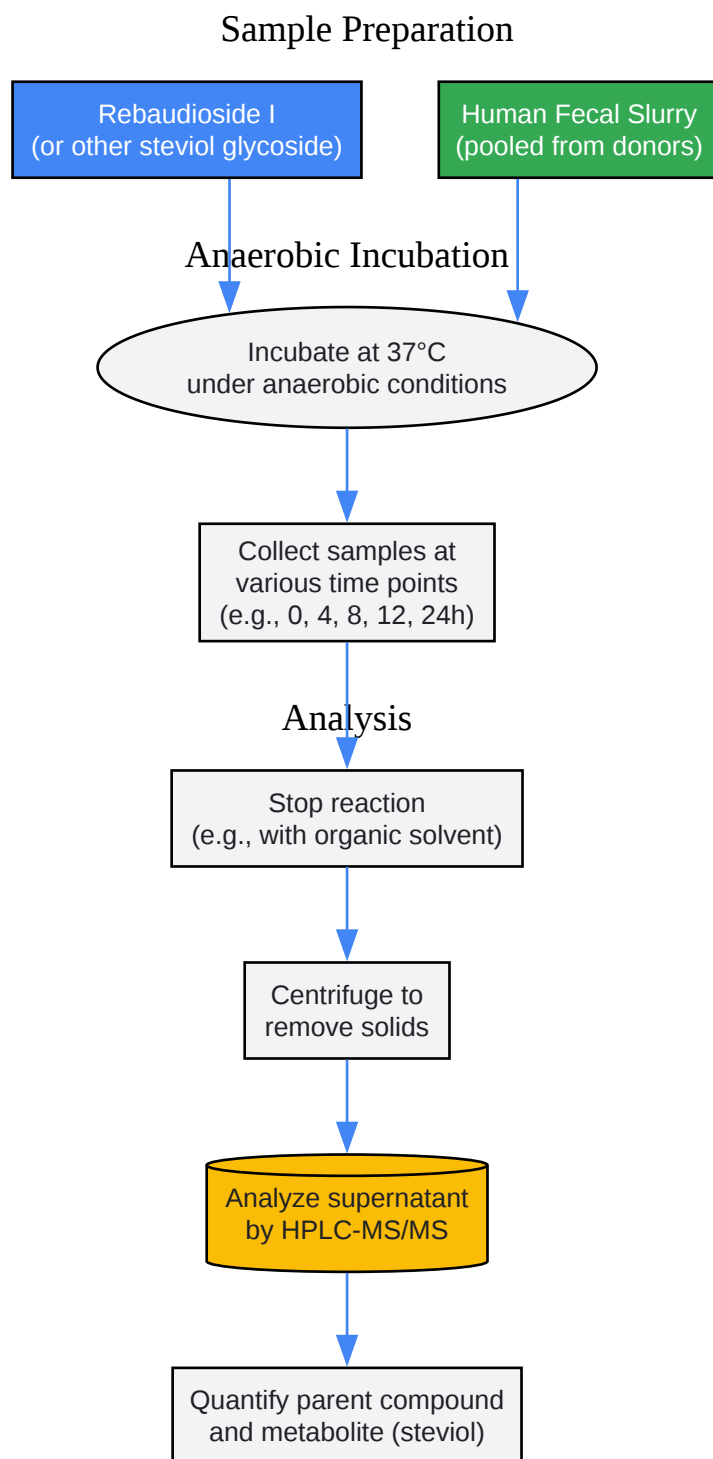
In Vitro Micronucleus Assay - Based on OECD Guideline 487

This assay detects chromosomal damage or aneuploidy (changes in chromosome number).

- Test System: Mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.[\[16\]](#)[\[17\]](#)
- Method:
 - Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9).
 - Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[\[17\]](#)
 - After an appropriate incubation period, the cells are harvested, fixed, and stained.

- **Endpoint Analysis:** The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential. Rebaudioside A has been shown to be non-genotoxic in the in vitro micronucleus assay.[\[16\]](#)

Experimental Workflow for In Vitro Metabolism Study



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Caption: Workflow for an in vitro metabolism study of steviol glycosides.

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